Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate
Description
This compound features a bicyclo[1.1.1]pentane core substituted with two methoxycarbonyl groups, an iodine atom, and a 2,4,6-trimethylphenyl (mesityl) group. The iodine is attached via a carbonyloxy linker, while the mesityl group forms an ester with the bicyclo[1.1.1]pentane scaffold. Its molecular complexity arises from the strained bicyclo[1.1.1]pentane architecture and the strategic placement of functional groups, making it a candidate for applications in medicinal chemistry, materials science, and cross-coupling reactions due to the iodine substituent .
Properties
Molecular Formula |
C25H29IO8 |
|---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
3-O-[(3-methoxycarbonylbicyclo[1.1.1]pentane-1-carbonyl)oxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H29IO8/c1-14-6-15(2)17(16(3)7-14)26(33-20(29)24-8-22(9-24,10-24)18(27)31-4)34-21(30)25-11-23(12-25,13-25)19(28)32-5/h6-7H,8-13H2,1-5H3 |
InChI Key |
DEXMYMBQHIEEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)I(OC(=O)C23CC(C2)(C3)C(=O)OC)OC(=O)C45CC(C4)(C5)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid , a bicyclic dicarboxylic acid monoester (CAS 83249-10-9), which is commercially available with high purity (>97%) and serves as a crucial precursor for further functionalization.
| Parameter | Data |
|---|---|
| Molecular Formula | C8H10O4 |
| Molecular Weight | 170.16 g/mol |
| Physical State | Solid (powder to crystal) |
| Purity | >97% (Titration), >95% (GC) |
| Melting Point | 138.0 - 142.0 °C |
| Storage Conditions | Room temperature, cool and dark place (<15°C) |
Decarboxylative Iodination via Photo-Hunsdiecker Reaction
The key step in preparing the iodo-substituted bicyclo[1.1.1]pentane derivative involves a photo-Hunsdiecker reaction , a mild, metal-free decarboxylative iodination process conducted at ambient temperature under light irradiation. This approach avoids toxic heavy metal reagents used in classical Kochi or Barton decarboxylation methods.
-
- Starting acid (e.g., 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
- Iodinating agent: 1,3-diiodo-5,5-dimethylhydantoin (DIH)
- Solvent: Dichloromethane (CH2Cl2)
- Irradiation: CFL or LED light source at room temperature
- Reaction time: Typically 4 hours or optimized based on substrate
Mechanism:
The reaction proceeds via homolytic cleavage of the carboxyl group under light, generating a radical intermediate that reacts with iodine to form the iodo-bicyclo[1.1.1]pentane product. This method yields the iodinated compound with high selectivity and reduced side reactions when conducted at room temperature and in dichloromethane solvent.
| Entry | DIH Equiv | Solvent | Temp (°C) | Irradiation Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 0.5 | Dichloromethane | 25 | 4 | 72 | 68 |
| 2 | 1.0 | Dichloromethane | 25 | 4 | >90 | 79 |
| 3 | 1.0 | 1,2-Dichloroethane | Reflux | 4 | Detected (side reactions) | - |
Note: Reflux in 1,2-dichloroethane led to side reactions; room temperature in dichloromethane is optimal.
Formation of Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate
The title compound is formed by esterification of the iodinated bicyclo[1.1.1]pentane intermediate with a 2,4,6-trimethylphenylmethyl moiety bearing a carbonyloxy substituent. This step typically involves:
- Activation of the carboxylic acid group on the bicyclo[1.1.1]pentane derivative (e.g., via carbonyloxy intermediates or acid chlorides)
- Coupling with 2,4,6-trimethylbenzyl alcohol or its derivatives under mild conditions
- Use of coupling agents or catalysts such as DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to promote ester bond formation
This esterification step is critical to install the bulky trimethylphenylmethyl carbonyloxy substituent, enhancing the compound's molecular complexity and potential bioactivity.
Subsequent Functionalization and Purification
- The iodinated product can undergo substitution reactions with nucleophiles (nitrogen or sulfur nucleophiles) to generate substituted bicyclo[1.1.0]butane derivatives, expanding the compound's chemical diversity.
- Purification is generally achieved by chromatographic techniques such as flash column chromatography or recrystallization.
- Characterization involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Research Data and Results
Yield and Reaction Efficiency
The photo-Hunsdiecker iodination yields the iodo-bicyclo[1.1.1]pentane intermediate in approximately 70-80% yield under optimized conditions at room temperature, which is significantly higher and cleaner than traditional methods involving toxic metal salts.
Thermal Stability
Differential scanning calorimetry (DSC) studies indicate that the iodinated bicyclo[1.1.1]pentane compounds exhibit good thermal stability, which is crucial for handling and storage in synthetic applications.
Mechanistic Insights
- The reaction mechanism likely involves an SN1/E1-type pathway with carbocation intermediates, particularly in the substitution reactions converting iodo-BCPs to bicyclo[1.1.0]butanes.
- Solvents like sulfolane, with high dipole moments, favor these transformations by stabilizing cationic intermediates.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting material acquisition | Commercial 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | N/A | Purity >97%, solid form |
| 2 | Photo-Hunsdiecker iodination | DIH, CH2Cl2, CFL/LED light, room temp, 4 h | 70-80 | Mild, metal-free, high selectivity |
| 3 | Esterification | 2,4,6-trimethylbenzyl alcohol, coupling agents (DCC/DMAP) | 60-75 | Forms carbonyloxy ester linkage |
| 4 | Purification and characterization | Chromatography, NMR, X-ray crystallography | N/A | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Addition Reactions: The strained bicyclic structure can react with electrophiles and nucleophiles to form more stable products.
Common Reagents and Conditions
Common reagents include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies .
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential as bioactive molecules. The strained bicyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its reactivity and stability under various conditions make it suitable for diverse applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The strained bicyclic structure can undergo ring-opening reactions, releasing energy and forming new bonds with target molecules. This reactivity is harnessed in various applications, from catalysis to drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional attributes of the target compound with related bicyclo[1.1.1]pentane derivatives:
Key Findings:
Steric and Electronic Effects: The target compound’s mesityl group introduces significant steric bulk compared to smaller substituents like iodomethyl () or trifluoromethylphenyl (). This hinders nucleophilic attack at the ester linkage but enhances stability .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step esterification of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (), whereas iodinated analogs () require halogen-specific reagents like NIS (N-iodosuccinimide) .
The mesityl group’s electron-donating methyl groups may stabilize the ester against hydrolysis relative to electron-withdrawing substituents like trifluoromethylphenyl .
Applications :
- Unlike simpler bicyclo[1.1.1]pentane dicarboxylates (), the target compound’s iodine and mesityl groups make it suitable for radiopharmaceuticals or as a heavy-atom derivative in crystallography .
Biological Activity
The compound Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate is a complex bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: Iodo3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxymethyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate
- Molecular Formula: C₁₈H₁₉I₁O₇
Structural Characteristics
- Bicyclic Framework: The bicyclo[1.1.1]pentane structure is notable for its unique three-dimensional arrangement, which can influence biological interactions.
- Functional Groups: The presence of methoxycarbonyl groups enhances solubility and may contribute to biological activity.
Synthesis
The synthesis of this compound involves multiple steps, including the introduction of iodine and methoxycarbonyl groups onto the bicyclic framework. The method typically employs techniques such as:
- Photo-Hunsdiecker Reaction: This reaction generates iodo-bicyclo[1.1.1]pentanes under mild conditions .
- Carboxylic Acid Derivatization: The methoxycarbonyl groups are introduced via esterification reactions.
The biological activity of the compound is primarily attributed to its interaction with various cellular targets:
- Antiproliferative Effects: Research indicates that derivatives of similar bicyclic compounds exhibit antiproliferative activity against cancer cell lines . The specific IC₅₀ values for related compounds suggest a moderate level of potency.
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| Narciclasine | 0.020 | Cancer cells |
| Iodo derivative | 15.5 | Cancer cells |
Case Studies
Several studies have investigated the biological effects of similar bicyclic compounds:
- A study on methoxycarbonyl derivatives demonstrated that while some modifications reduced potency, they still retained significant biological activity against certain cancer types .
- Another research highlighted the use of bicyclo structures as bioisosteres in drug design, showcasing their potential in developing new therapeutic agents .
Toxicity and Safety
While exploring the biological activity, it is essential to consider the safety profile:
Q & A
Q. What synthetic methodologies are recommended for preparing this iodinated bicyclo[1.1.1]pentane derivative?
The synthesis likely involves photochemical routes or transition metal catalysis. demonstrates that UV irradiation of [1.1.1]propellane precursors in tetrahydrofuran (THF) can yield bicyclo[1.1.1]pentane derivatives. Key steps include iodination (e.g., using N-iodosuccinimide) and sequential esterification. Protecting groups like tert-butoxycarbonyl (Boc) stabilize intermediates during functionalization, as seen in analogous bicyclo compounds .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
High-resolution NMR (¹H/¹³C) and X-ray crystallography are essential. The bicyclo[1.1.1]pentane core produces distinct upfield shifts in NMR due to its rigid, strained geometry. X-ray analysis resolves spatial arrangements of substituents (e.g., iodo and trimethylphenyl groups). Mass spectrometry (HRMS) verifies molecular weight, particularly given the iodine content .
Q. How does the steric environment of bicyclo[1.1.1]pentane influence reactivity in cross-coupling reactions?
The cage structure imposes significant steric hindrance, limiting access to reaction sites. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Kinetic studies comparing coupling yields with non-caged analogs can quantify steric effects .
Q. What stability considerations are critical for handling and storing this compound?
The compound is likely light- and moisture-sensitive due to the iodo substituent and ester groups. Storage under argon at −20°C in amber vials is recommended. Periodic NMR checks detect decomposition (e.g., iodine loss or ester hydrolysis). Solvent choice (e.g., toluene-nonane mixtures) may enhance shelf-life, as seen in analogous halogenated standards .
Advanced Research Questions
Q. How can quantum chemical calculations optimize reaction pathways for synthesizing strained bicyclo[1.1.1]pentane derivatives?
Density functional theory (DFT) can model transition states and intermediates, predicting regioselectivity and energy barriers. highlights integrating computational models with experimental data (e.g., solvent polarity, temperature) to screen conditions rapidly. For iodination steps, molecular dynamics simulations evaluate steric effects and guide reagent selection .
Q. What strategies address competing side reactions during functionalization of bicyclo[1.1.1]pentane frameworks?
Side reactions (e.g., ring-opening) are mitigated using low temperatures (<0°C) and sterically hindered bases. Photochemical synthesis under inert atmospheres prevents oxidative degradation ( ). Sequential protection-deprotection of carbonyl groups (e.g., Boc or methyl esters) ensures selective functionalization .
Q. How can membrane separation technologies improve purification post-synthesis?
Solvent-resistant nanofiltration membranes (e.g., polyimide-based) separate the target compound from smaller byproducts. classifies membrane technologies under RDF2050104, emphasizing optimization of transmembrane pressure and solvent flux to balance purity and yield .
Q. What methodologies resolve contradictions in reported reaction yields across studies?
Systematic meta-analysis of parameters (e.g., catalyst loading, solvent purity) identifies variability sources. Replicating experiments under controlled conditions (e.g., ICReDD’s feedback loop in ) isolates critical factors. Comparative kinetic profiling under standardized protocols reduces discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
